

physical and chemical properties of D-Galacturonic acid hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Galacturonic acid hydrate*

Cat. No.: *B15588529*

[Get Quote](#)

An In-depth Technical Guide to D-Galacturonic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galacturonic acid, a sugar acid derived from the oxidation of D-galactose, is the principal constituent of pectin, a structural heteropolysaccharide abundant in the cell walls of plants.^[1] ^[2]^[3] In its hydrated form, D-Galacturonic acid monohydrate is a key compound of interest in the food industry, pharmacology, and biomedical research.^[4] Its chemical structure, featuring both an aldehyde and a carboxylic acid group in its open-chain form, allows for complex chemical behaviors, including polymerization, metal cation binding, and various degradation pathways.^[3]^[4] This document provides a comprehensive overview of the core physical and chemical properties of **D-Galacturonic acid hydrate**, details common experimental protocols for its analysis, and illustrates its metabolic context.

Physical Properties

D-Galacturonic acid hydrate is typically a white to off-white crystalline solid.^[5]^[6] Its physical characteristics are crucial for its handling, formulation, and application in various scientific contexts. The α - and β -anomers exhibit different melting points and optical rotation values.^[7]

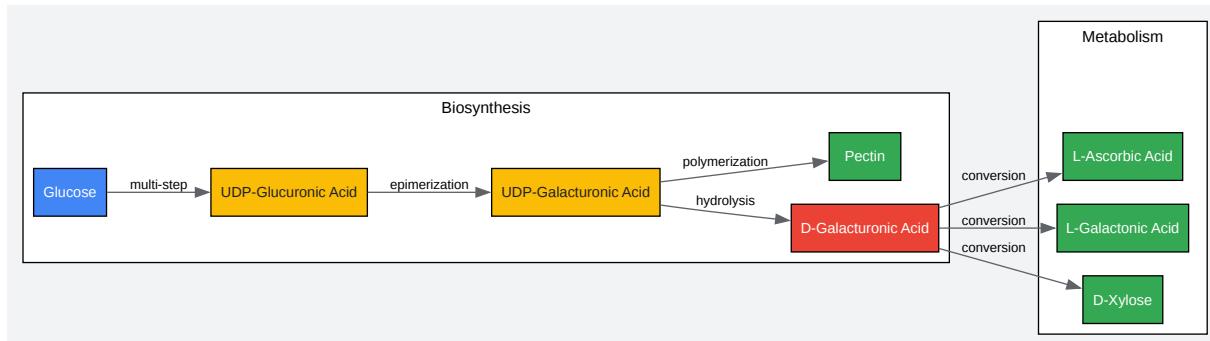
Property	Value	References
Molecular Formula	$C_6H_{10}O_7 \cdot H_2O$	[1] [2] [8]
Molecular Weight	212.15 g/mol	[5] [8] [9]
Appearance	White to off-white crystalline powder/solid	[5] [6] [10]
Melting Point	159 °C (α -form monohydrate)	[3] [7]
156-159 °C	[6]	
Optical Rotation	$[\alpha]_{D}^{20}: +98.0^\circ$ changing to $+50.9^\circ$ ($c=10, H_2O$)	[7]
$[\alpha]_{D}^{20}: +53\pm 2^\circ$ (after 5 hr, $c=10\%$ in H_2O)	[5]	
Solubility	Water: Soluble	[6] [7]
Hot Alcohol: Slightly soluble	[7]	
Ether: Practically insoluble	[7]	
DMSO: 5 mg/mL	[1] [2]	
PBS (pH 7.2): 5 mg/mL	[1] [2]	
Crystal Structure	Pyranose ring with a chair conformation	[11]

Chemical Properties

The chemical reactivity of D-Galacturonic acid is governed by its functional groups, including the carboxylic acid, hydroxyl groups, and the hemiacetal in its cyclic form. It is stable under normal conditions but is incompatible with strong oxidizing agents.[\[8\]](#) Thermal degradation can lead to decarboxylation, releasing carbon dioxide and forming browning precursors.[\[4\]](#)

Property	Value / Description	References
CAS Number	91510-62-2 (for monohydrate)	[1] [2] [9]
Synonyms	D-GalA, D-(+)-Galacturonic Acid	[1] [2]
Stability	Stable under normal conditions. Recommended storage at -20°C for long-term (≥ 4 years).	[2] [8]
Reactivity	Incompatible with strong oxidizing agents.	[8]
Decomposition	Hazardous decomposition can produce Carbon Monoxide (CO) and Carbon Dioxide (CO ₂).	[8]
Computed Properties	Hydrogen Bond Donors: 5	[9]
Hydrogen Bond Acceptors: 6		[9]
Rotatable Bonds: 5		[9]

Spectroscopic Data

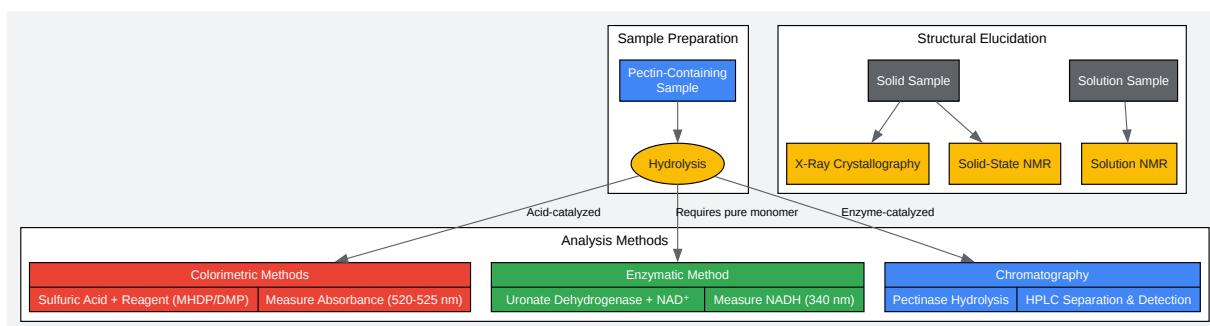

Spectroscopic analysis is fundamental for the structural elucidation and quantification of D-Galacturonic acid. Various techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide detailed structural information.

Technique	Description	References
Solid-State NMR	<p>¹³C CPMAS NMR has been used to study the crystalline structure and molecular dynamics.</p>	[11][12]
Solution NMR	<p>¹H and ¹³C NMR data in D₂O are available, providing insights into the structure in an aqueous environment.</p>	[13]
FTIR Spectroscopy	<p>ATR-IR and Transmission IR spectra are available in spectral databases for compound identification.</p>	[14]
Mass Spectrometry	<p>Exact Mass: 194.04265265 Da (anhydrous)</p>	[15]

Biological Role and Metabolism

D-Galacturonic acid is a central molecule in plant biology and has relevance in mammalian metabolism and gut health. It is the monomeric unit of pectin, a major component of dietary fiber.[2][3]

The biosynthesis of D-Galacturonic acid in plants begins with glucose. This pathway involves the formation of UDP-glucuronic acid, which is then epimerized to UDP-galacturonic acid.[2] This activated form serves as the precursor for pectin synthesis. Metabolically, D-Galacturonic acid can be converted into several other important compounds, including L-ascorbic acid (Vitamin C).[2] In a rat model of functional dyspepsia, administration of D-Galacturonic acid has been shown to reduce intestinal mucosal permeability.[2]



[Click to download full resolution via product page](#)

Caption: Biosynthesis and metabolism of D-Galacturonic acid.

Experimental Protocols

Accurate quantification and characterization of D-Galacturonic acid are essential. Several robust methods are commonly employed, each with specific advantages.

[Click to download full resolution via product page](#)

Caption: Workflow for analysis of D-Galacturonic acid.

Quantification by Colorimetric Assay (Blumenkrantz & Asboe-Hansen Method)

This method is widely used for determining uronic acid content.

- Principle: Pectin-containing samples are first hydrolyzed using hot concentrated sulfuric acid to release D-Galacturonic acid monomers. The acid also dehydrates the sugar to form furfural derivatives. These derivatives react with m-hydroxydiphenyl (MHDP) to produce a specific pink-colored complex with a maximum absorbance at 520 nm.^[16] The color intensity is proportional to the amount of galacturonic acid present.
- Protocol Outline:
 - Prepare a standard curve using known concentrations of D-Galacturonic acid monohydrate.^[16]

- Add 200 μ L of the sample or standard solution to a glass tube placed in an ice bath.
- Carefully add 1.2 mL of concentrated sulfuric acid containing sodium tetraborate.
- Vortex the mixture and heat in a boiling water bath for 5 minutes.
- Cool the mixture rapidly in an ice bath.
- Add 20 μ L of MHDP solution (0.15% in 0.5% NaOH) and vortex immediately.
- Measure the absorbance at 520 nm after a 5-20 minute incubation at room temperature.
[16]
- A blank is run by adding NaOH solution without MHDP to correct for interference from neutral sugars which form brown derivatives.[16]

Quantification by Enzymatic Assay

Enzymatic kits provide high specificity for quantifying D-Galacturonic acid.

- Principle: The assay utilizes the enzyme uronate dehydrogenase, which specifically catalyzes the oxidation of D-Galacturonic acid (and D-Glucuronic acid) in the presence of nicotinamide adenine dinucleotide (NAD^+). The reaction produces NADH, which can be measured by the increase in absorbance at 340 nm. The amount of NADH formed is stoichiometric with the amount of D-Galacturonic acid.[17]
- Protocol Outline (based on Megazyme K-URONIC kit):
 - Pipette 2.2 mL of distilled water, 0.2 mL of Buffer solution, and 0.1 mL of NAD^+ solution into a cuvette.
 - Add 0.1 mL of the sample solution. Mix and read the initial absorbance (A_1).
 - Start the reaction by adding 0.02 mL of uronate dehydrogenase suspension.
 - Mix and incubate at room temperature ($\sim 25^\circ\text{C}$) for approximately 10 minutes, or until the reaction is complete. Read the final absorbance (A_2).[17]

- Calculate the absorbance difference ($\Delta A = A_2 - A_1$) for both the blank and the sample. The concentration is then calculated using the molar extinction coefficient of NADH.[17]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC offers a precise method for quantification, especially after enzymatic hydrolysis.

- Principle: This method avoids the degradation of galacturonic acid that can occur during harsh acid hydrolysis. Pectin is enzymatically hydrolyzed to its constituent monomers using pectinase. The resulting solution, containing intact D-Galacturonic acid, is then analyzed by HPLC for separation and quantification.[18]
- Protocol Outline:
 - A solution of the pectin-containing material (e.g., 4.0 g/L) is prepared in a suitable buffer. [18]
 - Pectinase is added (e.g., 2250 U/g of pectin), and the mixture is incubated at an optimal temperature (e.g., 50°C) for a sufficient duration (e.g., 24 hours) to ensure complete hydrolysis.[18]
 - The reaction is stopped, and the sample is filtered before injection into the HPLC system.
 - Separation is typically achieved on an ion-exclusion or amine-based column with a mobile phase such as dilute sulfuric acid.
 - Detection is commonly performed using a refractive index (RI) or UV detector.
 - Quantification is achieved by comparing the peak area of the sample to that of a D-Galacturonic acid standard.

Structural Analysis by X-ray Crystallography

This technique provides definitive information on the three-dimensional structure in the solid state.

- Principle: X-ray diffraction is performed on a single crystal of α -D-Galacturonic acid monohydrate. The diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.
- Methodology:
 - High-quality single crystals of the compound are grown.
 - The crystal is mounted on a diffractometer and cooled (e.g., to 150 K) to reduce thermal vibrations.[11][12]
 - The crystal is irradiated with monochromatic X-rays, and the diffraction data are collected.
 - The data are processed to determine the unit cell dimensions and solve the crystal structure.
 - Findings: X-ray analysis confirms that α -D-Galacturonic acid monohydrate exists in a chair-shaped pyranose ring conformation. The structure is stabilized by an extensive three-dimensional network of hydrogen bonds involving all O-H groups of the acid and the water molecule of hydration.[11][12]

Safety and Handling

D-Galacturonic acid hydrate is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[19] Standard laboratory safety precautions should be observed.

- Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[20][21]
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and lab clothing.[19][22]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[20][21] Recommended storage temperature is between 10°C - 25°C for general laboratory use[20] and -20°C for long-term stability as a reference standard.[2]
- Spills: Sweep up spilled solid material, avoiding dust generation, and place it into a suitable container for disposal.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. D-Galacturonic Acid (hydrate) | CAS 91510-62-2 | Cayman Chemical | Biomol.de [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. D-Galacturonic acid - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. D- (+)-Galacturonic acid 97 (Titration) 91510-62-2 [sigmaaldrich.com]
- 6. Cas 91510-62-2,ALPHA-D-GALACTURONIC ACID HYDRATE | lookchem [lookchem.com]
- 7. D-Galacturonic Acid [drugfuture.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemscene.com [chemscene.com]
- 10. J66282.14 [thermofisher.com]
- 11. Solid state NMR and X-ray diffraction studies of alpha-D-galacturonic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. bmse000216 D-Galacturonic Acid at BMRB [bmrbb.io]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. D-Galacturonic Acid | C6H10O7 | CID 439215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. agritrop.cirad.fr [agritrop.cirad.fr]
- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 18. tandfonline.com [tandfonline.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. biosynth.com [biosynth.com]

- 21. D-GALACTURONIC ACID - Safety Data Sheet [chemicalbook.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [physical and chemical properties of D-Galacturonic acid hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588529#physical-and-chemical-properties-of-d-galacturonic-acid-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com